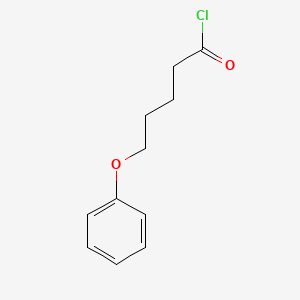
5-Phenoxypentanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenoxypentanoyl chloride is an organic compound with the molecular formula C11H13ClO2. It is a derivative of pentanoyl chloride, where a phenoxy group is attached to the fifth carbon of the pentanoyl chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Phenoxypentanoyl chloride can be synthesized through the reaction of 5-phenoxypentanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added dropwise. The mixture is then heated to reflux until the reaction is complete, and the solvent is removed under reduced pressure to yield the desired acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenoxypentanoyl chloride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 5-phenoxypentanoic acid and hydrochloric acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Esterification: Alcohols, often in the presence of a base or acid catalyst.
Amidation: Amines, usually under mild heating.
Friedel-Crafts Acylation: Aromatic compounds and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Hydrolysis: 5-Phenoxypentanoic acid.
Esterification: 5-Phenoxypentanoate esters.
Amidation: 5-Phenoxypentanamides.
Friedel-Crafts Acylation: Phenyl ketones.
Applications De Recherche Scientifique
5-Phenoxypentanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Phenoxypentanoyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophiles such as alcohols, amines, and aromatic compounds. The phenoxy group enhances the compound’s reactivity by stabilizing the transition state during the reaction, making it a valuable reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanoyl chloride: A simpler acyl chloride without the phenoxy group.
5-Phenylpentanoyl chloride: Similar structure but with a phenyl group instead of a phenoxy group.
Benzoyl chloride: Contains a benzoyl group instead of a pentanoyl chain.
Uniqueness
5-Phenoxypentanoyl chloride is unique due to the presence of the phenoxy group, which imparts distinct reactivity and stability compared to other acyl chlorides. This makes it particularly useful in specific synthetic applications where enhanced reactivity is desired.
Propriétés
Formule moléculaire |
C11H13ClO2 |
|---|---|
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
5-phenoxypentanoyl chloride |
InChI |
InChI=1S/C11H13ClO2/c12-11(13)8-4-5-9-14-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
Clé InChI |
NVCALBUDRFXKKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCCCC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


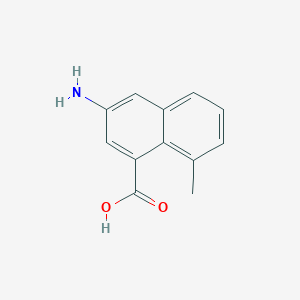
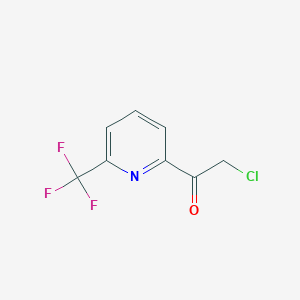


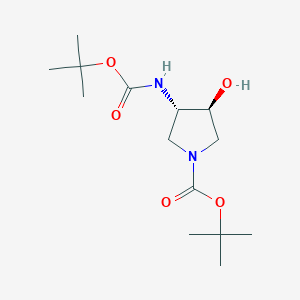
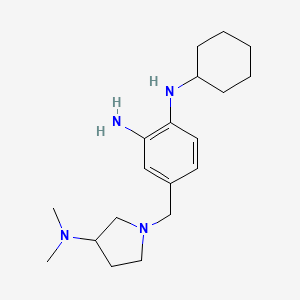
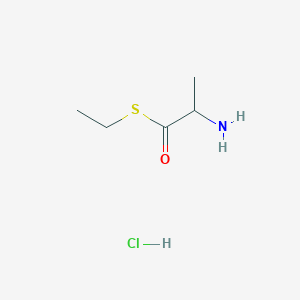
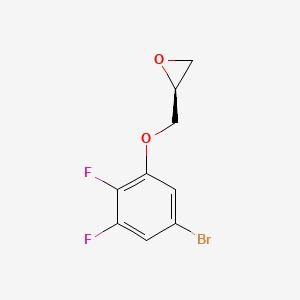


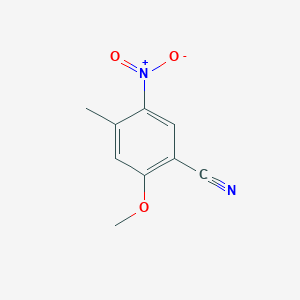
![2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane](/img/structure/B12838578.png)
![[(2R,3S,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B12838581.png)
![2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)-N-(2-((furan-2-ylmethyl)thio)ethyl)acetamide](/img/structure/B12838590.png)
